Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes a series of reactions, including chlorination and cyclization, to form the desired pyrazolo[3,4-D]pyrimidine scaffold .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form new bonds with other molecules through condensation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of specific enzymes like CDK2, which are targets for cancer treatment.
Biological Studies: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrazolo[3,4-D]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: These compounds have a similar scaffold but with additional rings, offering different biological properties.
Uniqueness
Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct biological activities and make it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7ClN4O2 |
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Molecular Weight |
226.62 g/mol |
IUPAC Name |
methyl 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H7ClN4O2/c1-13-7-4(3-10-13)5(9)11-6(12-7)8(14)15-2/h3H,1-2H3 |
InChI Key |
KMHPGESSQJVYRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C(=O)OC)Cl |
Origin of Product |
United States |
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